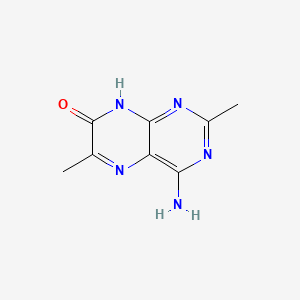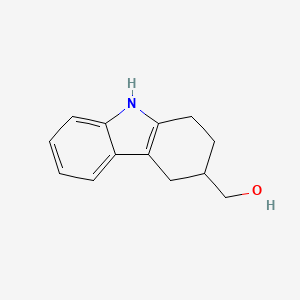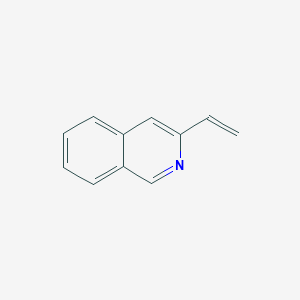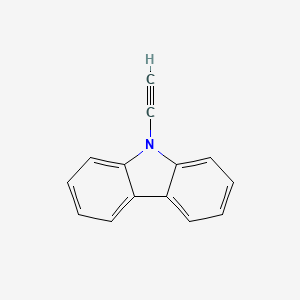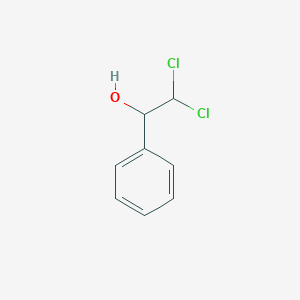
2,2-Dichloro-1-phenylethanol
概要
説明
2,2-Dichloro-1-phenylethanol is an organic compound with the molecular formula C8H8Cl2O It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dichloro-1-phenylethanol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with chloroform in the presence of a strong base, such as sodium hydroxide, to form this compound. This reaction is known as the Reimer-Tiemann reaction. Another method involves the reduction of 2,2-dichloro-1-phenylacetaldehyde using a reducing agent like sodium borohydride.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The use of biocatalysts, such as alcohol dehydrogenases, has also been explored for the selective reduction of 2,2-dichloro-1-phenylacetaldehyde to this compound .
化学反応の分析
Types of Reactions: 2,2-Dichloro-1-phenylethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to 2,2-dichloro-1-phenylacetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride to yield 2,2-dichloro-1-phenylethylamine.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
- Oxidation yields 2,2-dichloro-1-phenylacetaldehyde.
- Reduction yields 2,2-dichloro-1-phenylethylamine.
- Substitution reactions can yield various derivatives depending on the substituent introduced .
科学的研究の応用
2,2-Dichloro-1-phenylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
作用機序
The mechanism of action of 2,2-dichloro-1-phenylethanol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
- 2,2-Dichloro-1-phenylacetaldehyde
- 2,2-Dichloro-1-phenylethylamine
- 2,2-Dichloro-1-phenylacetic acid
Comparison: 2,2-Dichloro-1-phenylethanol is unique due to its specific structural features, such as the presence of two chlorine atoms and a hydroxyl group. This makes it more reactive compared to its analogs, such as 2,2-dichloro-1-phenylacetaldehyde, which lacks the hydroxyl group, or 2,2-dichloro-1-phenylethylamine, which has an amine group instead of a hydroxyl group.
特性
IUPAC Name |
2,2-dichloro-1-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSCLDYOTQWNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345976 | |
| Record name | 2,2-Dichloro-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2612-36-4 | |
| Record name | 2,2-Dichloro-1-phenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dichloro-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-DICHLORO-1-PHENYLETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y2VK6KY14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


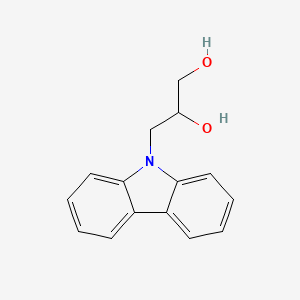
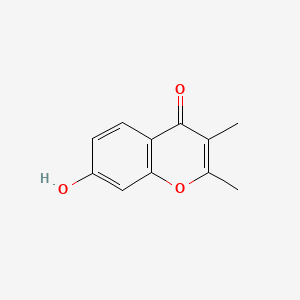
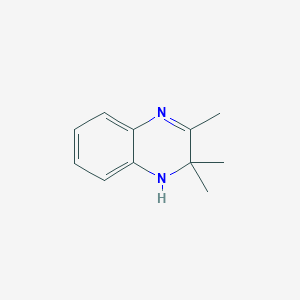
![2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3350148.png)
![5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3350151.png)
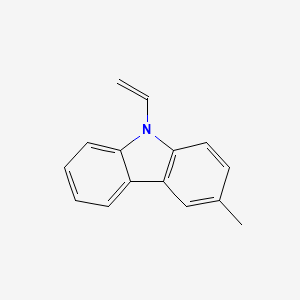
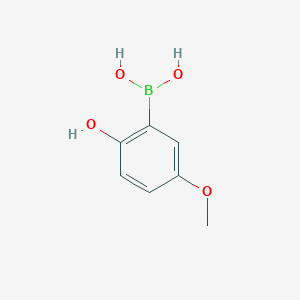
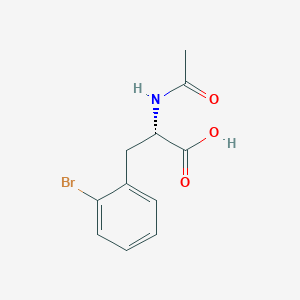

![Pyridazino[4,5-g]phthalazine](/img/structure/B3350181.png)
